molecular formula C32H64NO8P B231417 1,2-DLPC CAS No. 18285-71-7

1,2-DLPC

Cat. No.: B231417
CAS No.: 18285-71-7
M. Wt: 621.8 g/mol
InChI Key: IJFVSSZAOYLHEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dilaurylphosphatidylcholine (DLPC), also known as 1,2-Dilauroyl- sn -glycero-3-phosphocholine, is a synthetic phospholipid with the molecular formula C32H64NO8P and a molecular weight of 621.83 g/mol . It is a biochemical reagent widely used in life science research, particularly in the study of membrane biophysics, lipid-protein interactions, and as a model system for biological membranes . DLPC has been identified as an agonist ligand for the nuclear receptor LRH-1 (Liver Receptor Homolog-1), making it a compound of interest in related biochemical pathways . In experimental settings, DLPC is valuable for investigating ordering transitions at interfaces; for instance, studies have shown that monolayers of L-α-dilaurylphosphatidylcholine (L-DLPC) assembled at aqueous-liquid crystal interfaces can undergo orientational transitions upon penetration of proteins, providing a tool to visualize spatial and temporal patterns formed at these interfaces . Furthermore, research on the phase behavior of phosphatidylcholines like DLPC during dehydration is crucial for understanding membrane stability and has implications for fields like cryobiology and anhydrobiology . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,3-di(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFVSSZAOYLHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30939637
Record name 2,3-Bis(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

621.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18656-40-1, 18285-71-7
Record name Dilauroylphosphatidylcholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18656-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dilauroylphosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018285717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1)-(7-Lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018656401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Bis(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-(7-lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.605
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Drug Delivery Systems

DLPC has been investigated for its role in enhancing drug delivery through lipid-based formulations. It is often used to create liposomes or nanoparticles that encapsulate therapeutic agents, improving their stability and bioavailability.

  • Phytopharmaceuticals : Research indicates that DLPC can be used in the development of phosphatidylcholine-fortified nano-phytopharmaceuticals, which enhance the therapeutic efficacy of plant-derived compounds by improving their solubility and stability. The encapsulation process allows for controlled release and targeted delivery, which is critical for maximizing therapeutic effects while minimizing side effects .
  • Antidiabetic Properties : DLPC has shown promise in treating diabetes by increasing insulin sensitivity and reducing fat accumulation in the liver. Studies have demonstrated that DLPC activates the liver receptor homolog-1 (LRH-1), a nuclear receptor involved in regulating metabolic pathways, thereby enhancing glucose homeostasis and decreasing hepatic triglycerides .

Metabolic Regulation

DLPC plays a significant role in metabolic regulation, particularly concerning liver function and lipid metabolism.

  • Fatty Liver Disease : Research has shown that supplementation with DLPC can attenuate the development of non-alcoholic fatty liver disease by inducing bile acid biosynthetic enzymes and improving glucose metabolism. This mechanism is linked to the activation of LRH-1, which regulates bile acid synthesis and lipid metabolism .
  • Cholesterol Regulation : By modulating the activity of nuclear hormone receptors, DLPC influences cholesterol biosynthesis and metabolism. Its unique structure allows it to act as a ligand for specific receptors, thereby regulating gene expression related to lipid metabolism .

Biophysical Studies

DLPC serves as an important model compound in biophysical studies due to its well-defined properties.

  • Giant Unilamellar Vesicles (GUVs) : DLPC is frequently used to create GUVs for studying membrane dynamics and interactions under various conditions, including electric fields. Research using optical fluorescence microscopy has shown how DLPC membranes respond to external stimuli without undergoing disruption or fusion, making it an ideal candidate for studying membrane behavior .
  • Phase Behavior Studies : The phase behavior of DLPC mixed with cholesterol has been studied extensively using x-ray diffraction techniques. These studies reveal insights into the structural organization of lipid membranes, which is crucial for understanding membrane fluidity and stability under physiological conditions .

Summary Table of Applications

Application AreaDescriptionKey Findings
Drug Delivery SystemsUsed in liposomes/nanoparticles to enhance drug stability and bioavailabilityImproves therapeutic efficacy of phytopharmaceuticals; enhances insulin sensitivity
Metabolic RegulationRegulates liver function and lipid metabolismAttenuates non-alcoholic fatty liver disease; induces bile acid synthesis
Biophysical StudiesServes as a model compound for studying membrane dynamicsGUVs show stable behavior under electric fields; aids in understanding membrane properties

Case Studies

  • Antidiabetic Mechanism : A study published in Nature Structural & Molecular Biology detailed how DLPC interacts with LRH-1 to enhance insulin sensitivity in diabetic mice. This research provides a molecular framework for developing dietary fats as potential treatments for diabetes .
  • Non-Alcoholic Fatty Liver Disease : A recent investigation demonstrated that oral supplementation with phosphatidylcholine (including DLPC) significantly reduced liver inflammation and fat accumulation in mouse models fed high-fat diets. The study highlighted the importance of phosphatidylcholine levels in preventing metabolic dysfunction .
  • Giant Vesicle Dynamics : Research on GUVs made from DLPC revealed their response to alternating electric fields, providing insights into membrane behavior under physiological conditions. This work contributes to the understanding of vesicle dynamics relevant to drug delivery systems .

Comparison with Similar Compounds

Phosphatidylcholines (PCs) with varying acyl chain lengths exhibit distinct biophysical and functional properties. Below is a detailed comparison of DLPC with Dimyristoylphosphatidylcholine (DMPC; 14-carbon chains) and Distearoylphosphatidylcholine (DSPC; 18-carbon chains):

Structural and Biophysical Properties
Property DLPC (12:0) DMPC (14:0) DSPC (18:0)
Acyl Chain Length 12 carbons 14 carbons 18 carbons
Phase Transition (Tm) ~0°C (liquid-crystalline at RT) ~23°C ~55°C
Membrane Fluidity High Moderate Low (gel phase at RT)
Bilayer Thickness ~30–35 Å (thinner) ~35–40 Å ~45–50 Å (thicker)

Key Findings :

  • DLPC’s short chains reduce van der Waals interactions, resulting in high fluidity and rapid molecular motion, as demonstrated by deuterium NMR relaxation studies .
  • DSPC’s long chains form rigid, ordered bilayers, making it suitable for stable liposomes in drug delivery .
  • DMPC’s intermediate chain length balances fluidity and stability, often used in model membranes mimicking eukaryotic cell membranes .

Key Findings :

  • DLPC outperforms DSPC and DMPC in reconstituting membrane proteins like CYP51, where fluidity is critical for enzymatic activity .
Case Studies
  • CYP2D6 Metabolism Assays: DLPC (10 µg) was critical in maintaining CYP2D6 isoform activity during 5-MeO-DMT metabolism, likely due to its non-restrictive bilayer .
  • Actin Filament Assembly : DLPC-based lipid layers facilitated γ-actin polymerization, leveraging its fluidity to support protein-lipid interactions .
  • GM1-Induced LC Ordering : DLPC achieved equilibrium orientation 50× faster than GM1, emphasizing its role in dynamic interfacial systems .

Preparation Methods

Steglich Esterification Method

The Steglich esterification, adapted from 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) synthesis, provides a foundational framework for DLPC production. In this method, sn-glycero-3-phosphocholine (GPC) reacts with lauric acid derivatives under catalyzed conditions:

  • Reaction Setup :

    • GPC is immobilized on silica gel to enhance dispersion in chloroform.

    • Lauric acid (C12:0), dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP) are combined in a molar ratio of 1:4.8:4.8:2.5 (GPC:lauric acid:DCC:DMAP).

    • The mixture is stirred at 45°C for 72 hours, facilitating ester bond formation at the sn-1 and sn-2 positions.

  • Byproduct Management :

    • Dicyclohexylurea (DCU), a byproduct, is partially removed via filtration and liquid-liquid extraction using 0.25 N HCl-methanol.

    • Sequential crystallization in ethyl acetate and acetone at −6°C eliminates residual impurities, achieving >95% purity.

Key Advantages :

  • Avoids costly chromatographic purification.

  • Scalable for industrial applications due to minimal solvent use.

Phase-Transfer Catalyzed Synthesis

A patent-pending method for distearoyl phosphatidylcholine offers insights into DLPC synthesis via phase-transfer catalysis:

  • Halogenated Intermediate Route :

    • 3-Halogenated propylene undergoes chiral oxidation to yield (S)-1,2-diol-3-halogenated propane.

    • Lauric anhydride or lauroyl chloride is added, forming (R)-1,2-dilauryl-3-halogenated propane.

  • Phosphorylation and Choline Coupling :

    • The intermediate reacts with 3,4-dimethoxybenzyl silver phosphate under reflux, followed by deprotection using phase-transfer catalysts (e.g., tetrabutylammonium bromide).

    • Final coupling with choline tosylate in anhydrous pyridine, catalyzed by trichloroacetonitrile, yields DLPC.

Comparison with Steglich Method :

ParameterSteglich EsterificationPhase-Transfer Catalysis
Reaction Time72 hours48–60 hours
Yield85–90%75–80%
Purity>95%>90%
ScalabilityHighModerate

Advanced Purification Techniques

Sequential Crystallization

Adapted from DMPC purification, DLPC is precipitated using solvent-antisolvent systems:

  • Ethyl Acetate Precipitation : Removes unreacted lauric acid and DCU at 50°C.

  • Acetone Recrystallization : Further purifies DLPC at −6°C, reducing phospholipid degradation.

Column Chromatography

While avoided in industrial-scale DMPC synthesis, silica gel chromatography remains a research-stage option for DLPC:

  • Elution with chloroform:methanol:water (65:25:4, v/v/v) resolves DLPC from lysophosphatidylcholine impurities.

Analytical Characterization of DLPC

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Peaks at δ 4.13–4.42 ppm (methylene groups at sn-1) and δ 5.20 ppm (methine group at sn-2) confirm esterification.

  • ³¹P NMR : A single resonance at δ −0.5 to −1.5 ppm verifies phosphocholine headgroup integrity.

High-Performance Liquid Chromatography (HPLC)

  • HPLC-ELSD : Quantifies DLPC purity (>95%) using a C18 column and evaporative light scattering detection.

Industrial-Scale Production Challenges

Cost and Solvent Management

  • Chromatography Costs : Steglich esterification reduces reliance on expensive column purification, lowering production costs by 40%.

  • Solvent Recovery : Chloroform and acetone recycling systems are critical for eco-friendly manufacturing.

Impurity Control

  • Lysophosphatidylcholine : <2% via optimized crystallization.

  • Residual DCU : <0.1% after HCl-methanol washes.

Innovations in DLPC Preparation

Enzymatic Synthesis

  • Phospholipase A₂-Mediated Transesterification : Replaces chemical catalysts, enabling stereospecific DLPC synthesis under mild conditions.

Continuous Flow Reactors

  • Microfluidic systems enhance reaction homogeneity and reduce processing time by 30% compared to batch methods .

Q & A

Q. What metadata is essential for publishing DLPC synthesis and characterization data?

  • Methodological Answer : Report CAS number (e.g., 18194-25-7), purity (HPLC/MS), and storage conditions. For novel derivatives, include ¹H/³¹P NMR peaks, MALDI-TOF spectra, and phase transition temperatures. Reference established protocols for phosphatidylcholine characterization .

Cross-Disciplinary Applications

Q. How can DLPC’s physicochemical properties inform its use as a drug delivery vehicle?

  • Methodological Answer : Characterize DLPC’s critical micellar concentration (CMC) and encapsulation efficiency via dynamic light scattering (DLS) and fluorescence dye leakage assays. Compare with PEGylated analogs to assess serum stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.